1-Benzyl-5,5-dimethylpyrrolidin-3-amine
Overview
Description
1-Benzyl-5,5-dimethylpyrrolidin-3-amine is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine can be synthesized through a multi-step process. One common method involves the alkylation of 5,5-dimethylpyrrolidin-3-one with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Various nucleophiles like halides, in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Different amine derivatives.
Substitution: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
1-Benzyl-5,5-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the two methyl groups on the pyrrolidine ring.
5,5-Dimethylpyrrolidin-3-amine: Lacks the benzyl group.
1-Benzyl-3-pyrrolidinamine: Similar structure but without the dimethyl substitution.
Uniqueness: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine is unique due to the presence of both the benzyl and dimethyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)8-12(14)10-15(13)9-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCYZIOOMXPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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